Pentaethylene glycol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentaethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve the desired chain length .

Industrial Production Methods: In industrial settings, this compound is produced using similar polymerization techniques but on a larger scale. The process involves the continuous addition of ethylene oxide to a reactor containing ethylene glycol and a catalyst. The reaction conditions are carefully monitored to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: Pentaethylene glycol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acid chlorides and anhydrides are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers and esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Pentaethylene glycol serves as an important intermediate in the synthesis of cyclic and noncyclic polyethers. It is utilized in the production of complexing agents and immobilized phase-transfer catalysts. Its role as a catalyst in potassium hydroxide-induced elimination reactions in benzene highlights its significance in organic synthesis processes .

Table 1: Key Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Intermediate for Polyethers | Used in the synthesis of cyclic and noncyclic polyethers. |

| Complexing Agents | Acts as a complexing agent in various chemical reactions. |

| Phase-Transfer Catalysts | Functions as an immobilized phase-transfer catalyst. |

Medical Research and Drug Delivery

This compound is increasingly recognized for its applications in medical research, particularly in drug delivery systems. It is employed as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates the selective degradation of target proteins via the ubiquitin-proteasome system. This application is pivotal for developing new therapeutic strategies against various diseases .

Case Study: PROTAC Development

In recent studies, this compound has been utilized to connect ligands that target E3 ubiquitin ligases and specific proteins, demonstrating its potential in targeted therapy .

Nanotechnology

In nanotechnology, this compound plays a crucial role in enhancing the solubility and stability of nanoparticles. Its hydrophilic nature makes it suitable for applications requiring biocompatibility and effective drug release mechanisms .

Table 2: Applications in Nanotechnology

| Application | Description |

|---|---|

| Nanoparticle Stabilization | Enhances solubility and stability of drug-loaded nanoparticles. |

| Drug Release Systems | Facilitates controlled release of therapeutic agents. |

Bioconversion Processes

Research indicates that this compound can improve the digestibility of cellulosic materials when used as a non-ionic surfactant in enzymatic hydrolysis processes. This enhancement is critical for biofuel production and other bioconversion applications .

Findings from Recent Studies

A study demonstrated that adding polyethylene glycol (including variants like this compound) significantly improved hydrolysis efficiency for certain cellulose materials, indicating its utility in biomass conversion technologies .

Functional Fluids and Industrial Applications

This compound is employed as a functional fluid and viscosity adjustor in various industrial applications, including automotive antifreeze formulations, brake fluids, and cement grinding aids . Its hygroscopic properties make it beneficial for moisture retention in formulations.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Automotive Antifreeze | Used to lower freezing points and enhance fluid performance. |

| Brake Fluids | Added to commercial mixtures to improve performance. |

| Cement Grinding Aids | Enhances the efficiency of cement production processes. |

Mecanismo De Acción

The mechanism of action of pentaethylene glycol involves its ability to form hydrogen bonds with water molecules, enhancing its solubility and reactivity. It acts as a catalyst by facilitating the elimination reactions through the stabilization of transition states. The molecular targets and pathways involved include interactions with hydroxyl groups and other functional groups in the reacting molecules .

Comparación Con Compuestos Similares

Polyethylene glycol: A polymer of ethylene oxide with varying chain lengths.

Triethylene glycol: A shorter chain polyether with similar properties.

Tetraethylene glycol: Another polyether with one less ethylene oxide unit than pentaethylene glycol

Comparison: this compound is unique due to its specific chain length, which provides a balance between solubility and reactivity. Compared to polyethylene glycol, it has a more defined structure and specific applications. Triethylene glycol and tetraethylene glycol have shorter chains, making them less viscous and slightly less reactive .

Actividad Biológica

Pentaethylene glycol (PEG) is a polyether compound characterized by its hydrophilic properties and versatility in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, safety profile, and potential therapeutic uses.

- Molecular Formula: C₁₀H₂₂O₆

- Molecular Weight: 238.28 g/mol

- CAS Registry Number: 4792-15-8

This compound is part of a larger class of polyethylene glycols, which are known for their low toxicity and biocompatibility. Its structure allows for various modifications that enhance its biological activity.

1. Pharmacological Applications

This compound has been studied for its role in drug delivery systems and as a component in biopharmaceuticals. Its ability to improve solubility and stability of drugs makes it an attractive candidate for various formulations.

Table 1: Summary of Pharmacological Applications

| Application | Description |

|---|---|

| Drug Delivery | Enhances solubility and stability of hydrophobic drugs |

| Biocompatibility | Low immunogenicity and toxicity, suitable for parenteral formulations |

| Laxative Agent | Used in formulations for treating constipation (e.g., PEG 3350) |

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound when conjugated with peptides. For instance, pegylation has been shown to reduce the cytotoxicity of host defense peptides (HDPs), enhancing their therapeutic potential without eliciting significant immune responses .

Case Study: Pegylation Impact on HDPs

- Peptide: IDR1018

- Findings: Pegylation significantly reduced hemolysis and cytotoxicity while retaining immunomodulatory activity, indicating that PEG can enhance the safety profile of therapeutic peptides .

3. Antimicrobial Activity

This compound exhibits antibacterial properties, particularly when concentrated. Studies indicate that concentrated PEG solutions can effectively inhibit bacterial growth by altering water activity and directly affecting bacterial cell morphology .

Table 2: Antibacterial Efficacy of PEG 400

| Bacterial Strain | Inhibition Observed |

|---|---|

| Klebsiella pneumoniae | Significant |

| Pseudomonas aeruginosa | Significant |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

Safety Profile

This compound is generally considered safe for use in humans. In clinical settings, polyethylene glycol laxatives have been shown to be effective for long-term treatment of constipation without significant adverse effects . Common side effects include mild gastrointestinal discomfort, which typically resolves without intervention.

Propiedades

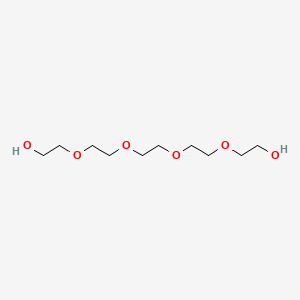

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNLZLINWHATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027579 | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4792-15-8, 113894-92-1 | |

| Record name | Pentaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that incorporating pentaethylene glycol-thermally treated graphene nanofluids into flat-plate solar collectors can enhance their energy efficiency. This improvement stems from the enhanced thermophysical properties of the nanofluids, including increased thermal conductivity, which promotes more efficient heat transfer within the collector. [, , ]

A: this compound binds to the human Tim44 C-terminal domain at two potential membrane-binding sites: a large hydrophobic cavity and a conserved loop near Pro308. This binding may induce conformational changes in the Tim44 protein, potentially affecting its function in mitochondrial protein import. []

A: Molecular dynamics simulations reveal that this compound monododecyl ether (C12E5) disrupts the aggregation of PBS-PF2T in water. This disruption leads to the formation of cylindrical phases at various temperatures, showcasing the potential of this compound derivatives in controlling the self-assembly of polyelectrolytes. []

ANone: The molecular formula of this compound is C10H22O6, and its molecular weight is 238.30 g/mol.

A: Studies on styrene-based ionomers containing this compound reveal that it acts as a polar plasticizer. This plasticizing effect reduces the glass transition temperature of the ionic clusters within the ionomer, thereby influencing its mechanical properties. []

A: Yes, research suggests that this compound, particularly when immobilized on a polymer support (PSpentaEG), can function as an efficient catalyst for nucleophilic fluorination reactions. PSpentaEG enhances the nucleophilicity of alkali metal fluorides, facilitating the fluorination process, and allows for simplified purification and potential catalyst recycling. [, ]

A: Yes, molecular dynamics simulations have been extensively employed to investigate the behavior of this compound in various systems. For example, simulations have provided insights into the adsorption behavior of this compound monododecyl ether at the air/water interface [] and its interaction with the human Tim44 protein. [] These simulations help researchers understand the molecular-level interactions and dynamics of this compound in different environments.

A: While this compound itself is generally considered stable, its derivatives, especially ethoxylated alcohols like C12E5, are susceptible to oxidation. Autoxidation of C12E5 can lead to the formation of hydroperoxides, some of which have been identified as potential allergens. Therefore, controlling storage, transportation, and handling conditions is crucial to minimizing the formation of these oxidation products. []

A: A range of analytical techniques have been employed to study this compound and its derivatives. These include: - Nuclear Magnetic Resonance (NMR): Used to elucidate the structure of this compound hydroperoxides formed during autoxidation. [] - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Employed to analyze and identify various oxidation products in autoxidized this compound ether mixtures. [] - Neutron Reflectometry: Used to study the adsorption behavior and layer structure of this compound ethers at various interfaces, such as air/water [, , ] and polymer/water interfaces. [] - Dynamic Light Scattering (DLS): Used to determine the size and shape of micelles formed by this compound ethers in solution. [, , ] - Surface Tension Measurements: Used to investigate the surface activity of this compound ethers and their interactions with other molecules at interfaces. [, , ] - Calorimetry: Employed to determine thermodynamic parameters such as enthalpy changes associated with micelle formation and adsorption processes involving this compound ethers. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.